1-Isopropyl-3-pyrrolidinecarboxylic acid hydrate
Overview
Description
1-Isopropyl-3-pyrrolidinecarboxylic acid hydrate is a chemical compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an isopropyl group and a carboxylic acid group, along with a hydrate form. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-isopropyl-3-pyrrolidinecarboxylic acid hydrate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydration: The final step involves the hydration of the compound to form the hydrate.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
1-Isopropyl-3-pyrrolidinecarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where the isopropyl group or other substituents are replaced by different functional groups using appropriate reagents.
Hydrolysis: The hydrate form can undergo hydrolysis to release water and form the anhydrous compound.
Common reagents and conditions used in these reactions include acidic or basic conditions, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-3-pyrrolidinecarboxylic acid hydrate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-pyrrolidinecarboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Isopropyl-3-pyrrolidinecarboxylic acid hydrate can be compared with other similar compounds, such as:
1-Methyl-3-pyrrolidinecarboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-3-pyrrolidinecarboxylic acid: Similar structure but with an ethyl group instead of an isopropyl group.
1-Propyl-3-pyrrolidinecarboxylic acid: Similar structure but with a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific isopropyl substitution, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1-propan-2-ylpyrrolidine-3-carboxylic acid;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.H2O/c1-6(2)9-4-3-7(5-9)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEWYRZKMJPFPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)C(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.